molecular formula C8H8F3NS B13464465 Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- CAS No. 183945-54-2

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-

Katalognummer: B13464465
CAS-Nummer: 183945-54-2
Molekulargewicht: 207.22 g/mol
InChI-Schlüssel: KYTGREIWAGIICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-: is a complex organic compound featuring a benzene ring with a methyl and amino group attached, along with a trifluoromethylthio group and a phenoxy group. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, where a trifluoromethylthio radical is generated and then added to the aromatic ring . This process often requires specific catalysts and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product from any by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is utilized in several scientific research fields:

Wirkmechanismus

The mechanism by which Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- exerts its effects involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

  • Benzenamine, 4-fluoro-3-(trifluoromethyl)-
  • 4-(Trifluoromethyl)benzylamine

Comparison: Compared to similar compounds, Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]- is unique due to the presence of both a trifluoromethylthio group and a phenoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in specific applications .

Eigenschaften

CAS-Nummer

183945-54-2

Molekularformel

C8H8F3NS

Molekulargewicht

207.22 g/mol

IUPAC-Name

3-methyl-4-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C8H8F3NS/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3

InChI-Schlüssel

KYTGREIWAGIICV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.